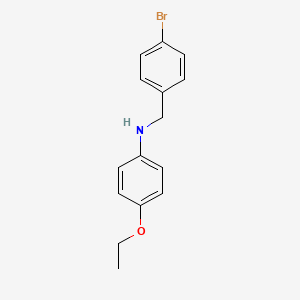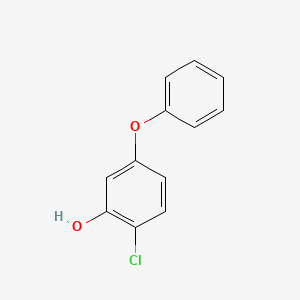
2-chloro-5-phenoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-phenoxyphenol is an organic compound with the molecular formula C12H9ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
It’s structurally similar to triclosan, a broad-spectrum antibacterial disinfectant . Triclosan targets the enoyl-acyl carrier protein reductase enzyme (FabI) in bacteria, inhibiting fatty acid synthesis .
Mode of Action
Studies on triclosan, a structurally similar compound, suggest that it undergoes reductive cleavage of its aryl carbon-chlorine bonds . This process involves electron-transfer steps and accompanying chemical reactions .
Biochemical Pathways
Strain CNP-8, suggests that the compound is reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves the action of a NADPH-dependent nitroreductase, MnpA, and a ring-cleavage enzyme, MnpC .
Pharmacokinetics
Its physical properties such as a melting point of 74-75 °c, a boiling point of 3033±270 °C (Predicted), and a density of 1294±006 g/cm3 (Predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Based on its structural similarity to triclosan, it may have antibacterial properties
生化分析
Biochemical Properties
2-Chloro-5-phenoxyphenol participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to interact with enzymes in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with the FabI enzyme in Staphylococcus aureus, potentially influencing the bacterium’s fatty acid biosynthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to undergo reductive cleavage of its aryl carbon–chlorine bonds in an electrochemical reduction process .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it has been found to participate in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
化学反应分析
Types of Reactions: 2-Chloro-5-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, yielding phenoxyphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea are often employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phenoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Chloro-5-phenoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
2-Phenoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Contains a trifluoromethyl group, which imparts different chemical properties and potential biological activities.
Uniqueness: 2-Chloro-5-phenoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
IUPAC Name |
2-chloro-5-phenoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNPPFHSLRUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
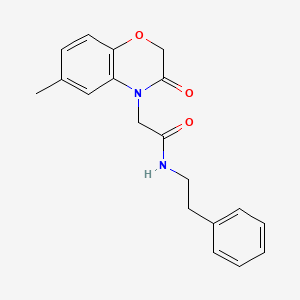
![7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5807919.png)
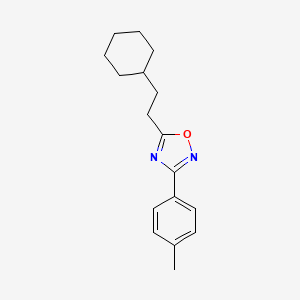
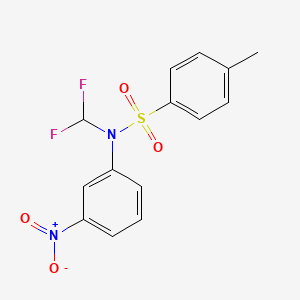
![1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
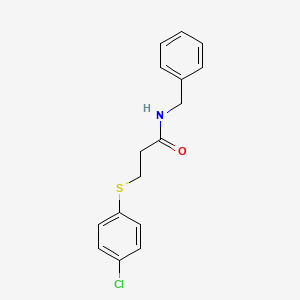
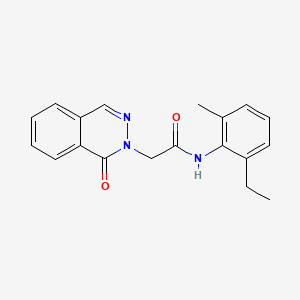
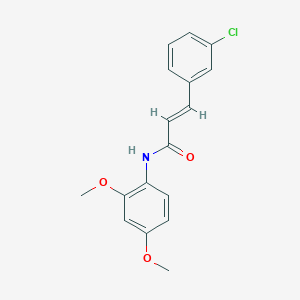
![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-CHLORO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE](/img/structure/B5807959.png)
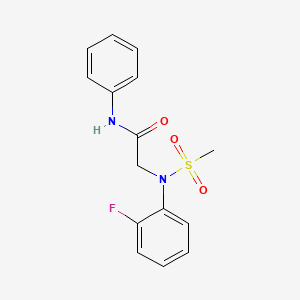
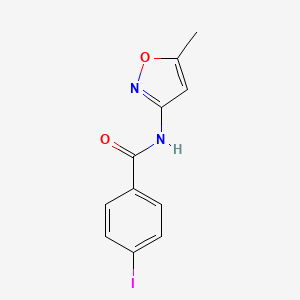
![4-[(E)-(5-piperidin-1-ylfuran-2-yl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
